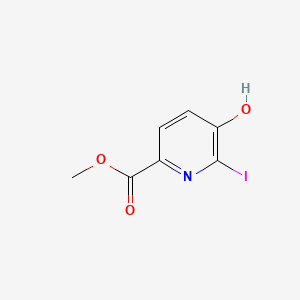
Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate” is a chemical compound with the molecular formula C7H6INO3. It is a derivative of “Methyl 5-hydroxy-2-pyridinecarboxylate”, which has the molecular formula C7H7NO3 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 279.033. The related compound “Methyl 5-hydroxy-2-pyridinecarboxylate” has an average mass of 153.135 Da and a monoisotopic mass of 153.042587 Da .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate serves as a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic compounds. For instance, it can participate in phosphine-catalyzed [4 + 2] annulations to synthesize highly functionalized tetrahydropyridines, demonstrating its utility in creating compounds with potential biological activity (Zhu, Lan, & Kwon, 2003). Additionally, its involvement in oxidative damage studies, such as the elucidation of oxidative products of 5-methylcytosine in DNA, suggests its indirect role in understanding and manipulating biological molecules (Zuo, Boorstein, & Teebor, 1995).
Drug Discovery and Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their potential therapeutic effects. For example, compounds synthesized from pyridinecarboxylate derivatives have been evaluated for their antimicrobial activities, highlighting the chemical's relevance in the development of new antibiotics and antifungal agents (Al-Omar & Amr, 2010).
Enzymatic and Chemical Transformations
The ability of this compound to undergo various enzymatic and chemical transformations underscores its utility in synthetic biology and chemistry. For instance, whole-cell catalysis using Burkholderia sp. MAK1 has been applied for regioselective oxyfunctionalization of pyridine derivatives, including 5-hydroxylation, demonstrating innovative approaches to synthesizing hydroxylated pyridines with applications in chemical industry (Stankevičiūtė et al., 2016).
Material Science
In material science, the chemical properties of this compound contribute to the development of novel materials with unique physical and chemical properties. This is exemplified by research into the synthesis of pyridine-based Schiff bases, which have shown potential as antimicrobial agents, thereby extending the applications of this chemical into areas such as coatings and material preservation (Al-Omar & Amr, 2010).
Zukünftige Richtungen
The future directions for research on “Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate” could include exploring its potential biological activities, studying its chemical reactions, and developing methods for its synthesis. Given the interest in similar compounds, such as indole derivatives , it’s possible that “this compound” could also have interesting properties worth investigating.
Eigenschaften
IUPAC Name |
methyl 5-hydroxy-6-iodopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7(11)4-2-3-5(10)6(8)9-4/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDLQMATQQHPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

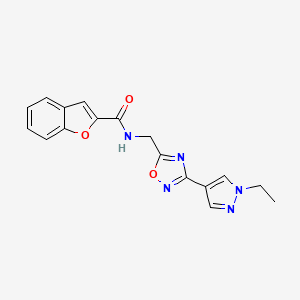
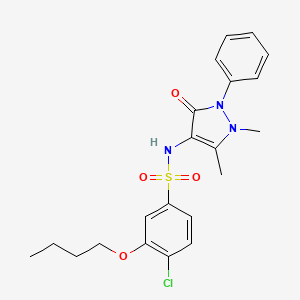

![N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2980231.png)

![7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2980233.png)
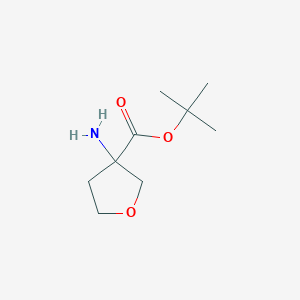
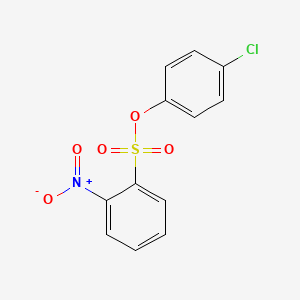
![[3-(1-Methylbenzimidazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate](/img/structure/B2980240.png)

![2-Chloro-N-(6-oxaspiro[2.5]octan-2-ylmethyl)propanamide](/img/structure/B2980244.png)
![1-[Methyl(phenylmethyl)amino]-3-(2-propen-1-yloxy)-2-propanol](/img/structure/B2980245.png)

